4-Aminodihydro-2(3H)-furanone
Overview
Description
4-Aminodihydro-2(3H)-furanone is a heterocyclic organic compound that features a furanone ring with an amino group attached
Scientific Research Applications
4-Aminodihydro-2(3H)-furanone has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of novel materials with specific electronic or optical properties.
Safety and Hazards
The safety information for 4-Aminodihydro-2(3H)-furanone indicates that it has some hazards associated with it. The compound has been assigned the GHS07 pictogram, and the hazard statements H302, H315, H319, H335 . These statements correspond to harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation, respectively .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Aminodihydro-2(3H)-furanone typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reduction of 4-nitrodihydro-2(3H)-furanone using hydrogen gas in the presence of a palladium catalyst. This reaction proceeds under mild conditions and yields the desired amino compound.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method ensures consistent quality and high yield. The process involves the catalytic hydrogenation of 4-nitrodihydro-2(3H)-furanone in a solvent such as ethanol, followed by purification through distillation or crystallization.
Chemical Reactions Analysis
Types of Reactions: 4-Aminodihydro-2(3H)-furanone undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form a nitroso or nitro derivative.
Reduction: The compound can be further reduced to form a hydroxylamine derivative.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or sodium borohydride in an alcoholic solvent.
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base such as triethylamine.
Major Products:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of hydroxylamine derivatives.
Substitution: Formation of N-alkyl or N-acyl derivatives.
Mechanism of Action
The mechanism of action of 4-Aminodihydro-2(3H)-furanone involves its interaction with specific molecular targets. For instance, in biological systems, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The exact pathways and molecular targets can vary depending on the specific application and context.
Comparison with Similar Compounds
4-Hydroxy-2(3H)-furanone: Similar structure but with a hydroxyl group instead of an amino group.
4-Nitrodihydro-2(3H)-furanone: Precursor in the synthesis of 4-Aminodihydro-2(3H)-furanone.
2(3H)-Furanone derivatives: Various derivatives with different substituents at the 4-position.
Uniqueness: this compound is unique due to its amino group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for the synthesis of novel molecules and for exploring new therapeutic avenues.
Properties
IUPAC Name |
4-aminooxolan-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7NO2/c5-3-1-4(6)7-2-3/h3H,1-2,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IFDRUMHFSJJIGX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(COC1=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
101.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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